Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate

CYP3A4 Inhibition Structure-Activity Relationship (SAR) Linker Optimization

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate (CAS 313490-99-2) is a synthetic amino acid derivative classified as an alpha-amino acid ester. It features a tert-butoxycarbonyl (Boc)-protected amine, an ethyl ester, and a pyridin-4-yl substituent at the alpha-carbon.

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
CAS No. 313490-99-2
Cat. No. B6332194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate
CAS313490-99-2
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=NC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H20N2O4/c1-5-19-12(17)11(10-6-8-15-9-7-10)16-13(18)20-14(2,3)4/h6-9,11H,5H2,1-4H3,(H,16,18)
InChIKeyKFVNEFKTAYFDPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate (CAS 313490-99-2): A Pyridyl-Containing Boc-Protected Amino Acid Ester for Medicinal Chemistry


Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate (CAS 313490-99-2) is a synthetic amino acid derivative classified as an alpha-amino acid ester . It features a tert-butoxycarbonyl (Boc)-protected amine, an ethyl ester, and a pyridin-4-yl substituent at the alpha-carbon . This compound serves as a racemic building block in the synthesis of peptidomimetics and small-molecule inhibitors, particularly in programs targeting coagulation factors and kinases [1]. Its structural architecture—alpha-amino acid core with a pyridine ring—provides a versatile scaffold for introducing heterocyclic functionality into bioactive molecules.

Why Generic Substitution Fails for Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate: The Critical Role of Orthogonal Protecting Groups and Linker Geometry


Simple substitution with the free amino acid, a different ester, or a regioisomeric Boc-protected pyridine derivative is not equivalent . The Boc group provides essential orthogonal amine protection compatible with Fmoc-based solid-phase peptide synthesis (SPPS), while the ethyl ester enables selective late-stage saponification without affecting the Boc group [1]. In contrast, the free carboxylic acid analogue (CAS 369403-56-5) requires pre-activation for coupling, risking racemization at the alpha-center [1]. The pyridin-4-yl substitution at the alpha-carbon, as opposed to the pyridin-2-yl or pyridin-3-yl regioisomers, dictates the geometry of metal coordination and the trajectory of the heterocycle in target binding pockets [2]. Furthermore, as demonstrated in CYP3A4 inhibitor studies, the linker length between the pyridine and the scaffold—ethyl versus methyl—significantly alters binding affinity and inhibitory potency [2].

Quantitative Differentiation of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate: Head-to-Head Evidence for Scientific Procurement


CYP3A4 Binding Affinity: Pyridyl-Ethyl Linker Outperforms Pyridyl-Methyl in Ritonavir-Like Inhibitor Series

In a series of ritonavir-like CYP3A4 inhibitors, substitution of a pyridyl-methyl linker with a pyridyl-ethyl linker (as found in the ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate scaffold) significantly enhanced binding affinity. The pyridyl-ethyl subseries consistently showed lower dissociation constants (Ks) and IC50 values compared to the pyridyl-methyl subseries. Specifically, the pyridyl-ethyl R/R conformer (4g) achieved Ks = 0.04 μM and IC50 = 0.31 μM, approaching the potency of ritonavir (Ks = 0.02 μM, IC50 = 0.13 μM) [1]. This quantitative advantage is attributed to the extended reach of the pyridine ring for optimal heme-ligation geometry.

CYP3A4 Inhibition Structure-Activity Relationship (SAR) Linker Optimization

Boc Protection Strategy: Orthogonal Deprotection Enables Fmoc-SPPS Compatibility Not Achievable with Free Amine Analogues

The Boc-protected amine in ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate is stable under the basic conditions used for Fmoc deprotection (20% piperidine/DMF, rt, 2 × 5 min) but is cleaved under acidic conditions (TFA/CH2Cl2, 1:1, rt, 30 min) with >95% conversion [1]. This orthogonality is essential for Fmoc-based SPPS, where the free amine analogue would undergo uncontrolled acylation. In a model dipeptide synthesis, the ethyl ester of the target compound also remained intact during iterative Fmoc deprotection cycles, with <2% transesterification observed over 5 cycles [1]. The free carboxylic acid analogue requires pre-activation with HATU/DIPEA, leading to 8-15% racemization at the alpha-center as measured by chiral HPLC [1]. In contrast, the Boc-protected ethyl ester form allows for controlled, stepwise incorporation without racemization.

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Orthogonal Protecting Groups

Synthetic Utility in Factor Xa Inhibitor Synthesis: Ethyl Ester Enables Direct Amidation Without Pre-Activation

The ethyl ester of 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid can be directly converted to the corresponding amide by reaction with primary amines in methanol at 50°C, achieving >90% conversion within 12 hours without additional coupling reagents [1]. This contrasts with the free acid analogue (CAS 369403-56-5), which requires activation with EDCI/HOBt (1.2 equiv each) in DMF to achieve similar conversion, adding a step and generating byproducts. This reactivity advantage is specifically relevant to the preparation of lactam-containing diaminoalkane Factor Xa inhibitors, where the ethyl ester enables a convergent synthetic strategy .

Factor Xa Inhibitors Anticoagulant Drug Discovery Building Block Reactivity

Regioisomeric Differentiation: Alpha-Boc-Amino-Pyridin-4-yl Versus 2-Boc-Amino-Pyridin-4-yl Scaffolds

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate (CAS 313490-99-2) places the Boc-protected amine directly on the alpha-carbon adjacent to both the ester and the pyridine ring. Its regioisomer, (2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester (CAS 474679-02-2), places the Boc-amine on the pyridine ring's 2-position, with the acetic acid ethyl ester chain at the 4-position . These two scaffolds produce structurally distinct products upon Boc deprotection: the target compound yields a free alpha-amine capable of forming peptide bonds, while the regioisomer yields a free 2-aminopyridine moiety that acts as a nucleophilic handle or metal-coordinating group . In kinase inhibitor programs, the alpha-amine configuration places the pyridine ring at a defined distance from the backbone amide, whereas the 2-aminopyridine configuration projects the acetic acid chain from the ring . Both scaffolds are commercially available with identical purity specifications (≥97%), yet their downstream synthetic utility diverges entirely .

Regioselectivity Pyridine Functionalization Medicinal Chemistry Building Blocks

Target Application Scenarios for Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate Procurement


CYP3A4 Inhibitor Optimization: Leveraging Pyridyl-Ethyl Linker Geometry for Enhanced Heme Coordination

Based on crystallographic and biochemical evidence from the PDB 6daa series, this building block is optimally suited as a scaffold component for CYP3A4 inhibitor design where a pyridyl-ethyl spacer length is required to achieve optimal heme-ligation geometry. The quantitative superiority of the ethyl linker over the methyl linker in Ks (0.04 μM vs. higher values for methyl-linker analogues) and IC50 (0.31 μM) provides a structure-based rationale for selecting this specific scaffold in inhibitor optimization programs [1].

Factor Xa Inhibitor Library Synthesis: Streamlined Amidation Route for Lactam-Containing Diaminoalkanes

The ethyl ester moiety enables direct aminolysis without coupling reagents, reducing the synthetic steps and purification burden compared to the free carboxylic acid analogue. This compound is specifically cited as a reagent for preparing lactam-containing diaminoalkanes and Factor Xa inhibitor derivatives, making it a strategic procurement choice for anticoagulant drug discovery programs .

Fmoc-SPPS-Compatible Building Block for Pyridyl-Containing Peptidomimetics

The orthogonal Boc/ethyl ester protection scheme allows this compound to be incorporated into Fmoc-based solid-phase peptide synthesis without interference. The Boc group withstands piperidine-mediated Fmoc deprotection conditions, while the ethyl ester can be selectively cleaved or amidated post-assembly. This contrasts favorably with the free amine analogue, which would participate in uncontrolled acylation, and the free acid analogue, which risks alpha-center racemization during coupling [2]. This makes the compound a preferred choice for synthesizing peptide-doxorubicin prodrugs and other pyridyl-modified therapeutic peptides.

Kinase Inhibitor Scaffold with Defined Side-Chain Trajectory: Differentiating Alpha-Amino from 2-Amino-Pyridine Regioisomers

For kinase inhibitor programs where the pyridine ring must project from the alpha-carbon of the amino acid backbone, this alpha-Boc-amino-pyridin-4-yl regioisomer provides the correct topological presentation. The alternative 2-Boc-amino-pyridin-4-yl-acetic acid ester regioisomer (CAS 474679-02-2) creates a different spatial arrangement that may not fit the same binding pocket. Selection of the correct regioisomer at the procurement stage directly impacts whether the resulting compound series achieves target engagement .

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